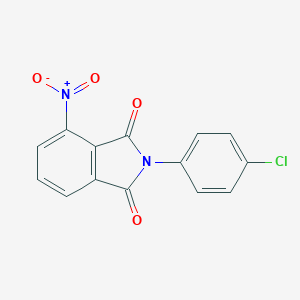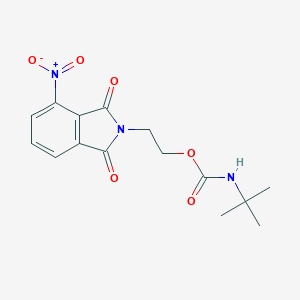![molecular formula C14H8N4O4S3 B428104 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428104.png)
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiadiazole ring substituted with two 2-nitrophenylsulfanyl groups, making it an interesting subject for studies in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-nitrothiophenol with 2,5-dichloro-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The thiadiazole ring may also interact with biological macromolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(phenylsulfanyl)-1,3,4-thiadiazole: Lacks the nitro groups, making it less reactive in redox reactions.
2,5-Bis(4-nitrophenylsulfanyl)-1,3,4-thiadiazole: Similar structure but with nitro groups in different positions, affecting its reactivity and properties.
2,5-Bis(2-aminophenylsulfanyl)-1,3,4-thiadiazole: Contains amino groups instead of nitro groups, leading to different chemical and biological activities.
Uniqueness
2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of nitrophenyl groups, which impart distinct redox properties and potential biological activities. Its structural features make it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H8N4O4S3 |
|---|---|
Peso molecular |
392.4g/mol |
Nombre IUPAC |
2,5-bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8N4O4S3/c19-17(20)9-5-1-3-7-11(9)23-13-15-16-14(25-13)24-12-8-4-2-6-10(12)18(21)22/h1-8H |
Clave InChI |
XDZOKKQVTZTUJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Prop-2-enylbenzo[de]isoquinoline-1,3-dione](/img/structure/B428023.png)
![N-(4-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428024.png)
![2-(4-chlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428025.png)
![N-(2,6-dichlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428027.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![2-Pyridin-2-ylmethyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B428033.png)
![2-(2,6-dichlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428034.png)
![4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B428035.png)
![2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,4-dichlorophenylcarbamate](/img/structure/B428038.png)
![6-chloro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428044.png)
![5-nitro-2-(3-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428045.png)
